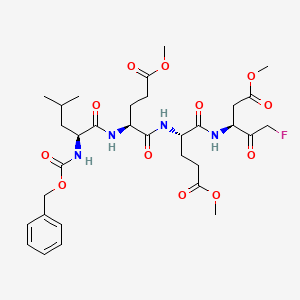
Chondromodulin-I (319-327)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chondromodulin-I
Aplicaciones Científicas De Investigación
Post-translational Processing
Chondromodulin-I (ChM-I), a glycoprotein found abundantly in fetal cartilage, undergoes post-translational processing. Its precursor form is processed at a proteolytic site, resulting in mature ChM-I along with other processed products. This processing occurs in cultured chondrocytes and other cell lines, and is essential for its secretion and function (Azizan, Holaday, & Neame, 2001).
Role in Bone Remodeling
ChM-I has been identified as a significant factor in bone remodeling. Mice lacking ChM-I showed an increase in bone mineral density, indicating that ChM-I plays a crucial role in the balance of bone formation and resorption (Nakamichi et al., 2003).
Therapeutic Potential in Ewing Sarcoma
ChM-I has been explored for its potential in treating Ewing sarcoma. Patients treated with HLA-A*02:01/ChM1-specific allorestricted T cells showed promising responses, including partial regression of metastatic disease, without causing graft-versus-host disease (Thiel et al., 2017).
Identification of Novel Molecules
Studies have identified novel molecules similar to ChM-I, like ChM1L, which plays a regulatory role in various tissues and embryonic development (Yamana et al., 2001).
Proteolytic Cleavage in Bone Development
ChM-I undergoes N-terminal proteolytic cleavage, affecting its activity in bone development. Different forms of ChM-I have varying impacts on vascular endothelial cell migration, crucial for bone development processes (Miura et al., 2014).
Fracture Healing
ChM-I plays a role in fracture healing. Mice deficient in ChM-I showed altered callus formation during bone repair, suggesting ChM-I's involvement in the maturation of chondrocytes and the balance between cartilaginous and bony callus formation (Yukata et al., 2008).
Glycosylation and Biological Function
The glycosylation of ChM-I's N-terminal domain is critical for its structural integrity and biological functions, influencing its activity in chondrocytes and vascular endothelial cells (Kondo et al., 2010).
Involvement in Osteoarthritis
ChM-I's expression changes significantly in primary human articular chondrocytes, with implications for understanding the pathophysiology of osteoarthritis (Schnabel et al., 2002).
Role in Eye Development
ChM-I has been studied in the context of eye development and function. It's highly expressed in avascular zones of cartilage, and its absence in mice did not show overt abnormalities, suggesting a need for further research to understand its exact role (Brandau et al., 2002).
Propiedades
Nombre del producto |
Chondromodulin-I (319-327) |
|---|---|
Secuencia |
VIMPCSWWV |
Fuente |
Homo sapiens (human) |
Almacenamiento |
Common storage 2-8℃, long time storage -20℃. |
Sinónimo |
Chondromodulin-I (319-327) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[Glu1]-Fibrinopeptide B](/img/structure/B1574895.png)
